molecular formula C19H21N5O2S3 B15054463 2-((5-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide

2-((5-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide

Cat. No.: B15054463
M. Wt: 447.6 g/mol
InChI Key: JLCBKPZHNABXKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide is a complex organic compound that features a unique combination of pyrimidine, oxadiazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide typically involves multiple steps:

    Formation of the Pyrimidine-Thioether Intermediate: This step involves the reaction of 4,6-dimethylpyrimidine-2-thiol with an appropriate alkylating agent to form the thioether.

    Construction of the Oxadiazole Ring: The thioether intermediate is then reacted with a hydrazine derivative to form the 1,3,4-oxadiazole ring.

    Thioether Formation: The oxadiazole compound is further reacted with a thiol to introduce the second thioether linkage.

    Acetamide Formation: Finally, the compound is reacted with an appropriate acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening and formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules with potential biological activity.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving sulfur-containing compounds.

Medicine

Industry

In the industrial sector, the compound can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((5-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one
  • 5-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 2-((5-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide features a unique combination of functional groups that confer distinct chemical and biological properties

Properties

Molecular Formula

C19H21N5O2S3

Molecular Weight

447.6 g/mol

IUPAC Name

2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

InChI

InChI=1S/C19H21N5O2S3/c1-11-7-12(2)21-18(20-11)27-10-16-23-24-19(26-16)28-9-15(25)22-17-8-13-5-3-4-6-14(13)29-17/h7-8H,3-6,9-10H2,1-2H3,(H,22,25)

InChI Key

JLCBKPZHNABXKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=NN=C(O2)SCC(=O)NC3=CC4=C(S3)CCCC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.